ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Description
ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a benzothiophene-derived compound featuring a 2-bromobenzamido substituent at the 2-position and an ethyl carboxylate group at the 3-position. The bromine atom introduces electronic and steric effects that influence reactivity and intermolecular interactions, while the tetrahydrobenzothiophene core contributes to conformational rigidity.
Properties
IUPAC Name |
ethyl 2-[(2-bromobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3S/c1-2-23-18(22)15-12-8-4-6-10-14(12)24-17(15)20-16(21)11-7-3-5-9-13(11)19/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVJCCVEECBSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Ethyl 2-Amino-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate
The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, is employed to construct the benzothiophene core. Cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of morpholine as a base, facilitating cyclization under reflux conditions.
- Reagents: Cyclohexanone (4 mmol), ethyl cyanoacetate (4 mmol), sulfur (4.4 mmol), morpholine (3.9 mmol).
- Solvent: Ethanol (20 mL).
- Conditions: Reflux at 60–80°C for 6 hours.
- Workup: The product is isolated via filtration and recrystallized from an ethanol-benzene mixture (3:2 v/v).
This step yields the intermediate ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate , characterized by its amino group at the 2-position, which serves as the nucleophilic site for subsequent acylation.
Acylation with 2-Bromobenzoyl Chloride
The amino intermediate undergoes acylation with 2-bromobenzoyl chloride to introduce the brominated aromatic moiety. This reaction follows a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride.
- Reagents: Ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (1.0 mmol), 2-bromobenzoyl chloride (1.2 mmol).
- Solvent: Chloroform (10 mL).
- Conditions: Reflux for 9 hours.
- Workup: The solvent is evaporated, and the crude product is recrystallized from ethanol to yield the title compound as a colorless solid.
Key Considerations:
- Stoichiometry: A slight excess of 2-bromobenzoyl chloride ensures complete conversion, minimizing residual starting material.
- Solvent Choice: Chloroform’s moderate polarity facilitates reflux conditions without degrading sensitive functional groups.
- Purification: Recrystallization from ethanol removes unreacted acyl chloride and byproducts.
Mechanistic Insights
Gewald Reaction Mechanism
The Gewald reaction proceeds through a cascade of enamine formation, sulfur incorporation, and cyclization:
- Enamine Formation: Cyclohexanone condenses with ethyl cyanoacetate to form a β-aminonitrile intermediate.
- Sulfur Incorporation: Elemental sulfur reacts with the nitrile group, forming a thioamide.
- Cyclization: Intramolecular cyclization yields the benzothiophene core, stabilized by aromatic conjugation.
Optimization and Variants
Alternative Acylating Agents
While 2-bromobenzoyl chloride is standard, analogous reactions using morpholinoacetyl chloride (as in PubChem CID 44008) demonstrate the versatility of the amino intermediate. Such variants highlight the compound’s adaptability for structure-activity relationship studies.
Solvent and Base Effects
- Solvents: DMF or THF may accelerate acylation by enhancing nucleophilicity, though chloroform remains preferred for its simplicity.
- Bases: Triethylamine or pyridine can sequester HCl, potentially improving yields, though the original protocol omits them.
Characterization and Analytical Data
Spectroscopic Characterization
X-Ray Crystallography
While crystallographic data for the title compound remains unreported, related structures (e.g., ethyl 2-benzamido analogues) exhibit planar benzothiophene and aromatic rings, with dihedral angles <10° between rings.
Applications and Derivatives
The bromine atom enhances electrophilicity, making the compound a versatile intermediate for Suzuki-Miyaura couplings or nucleophilic substitutions. Derivatives bearing morpholino or cyanoacetyl groups (as in) demonstrate antimicrobial and anticancer activities, underscoring its pharmacological potential.
Challenges and Mitigations
- Steric Hindrance: The ortho-bromo group may slow acylation; extended reaction times (up to 12 hours) ensure completion.
- Byproduct Formation: Diacylation is avoided by using a 1:1 molar ratio of amine to acyl chloride.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and electrophiles like halogens.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatment strategies.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of ETHYL 2-(2-BROMOBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Key Differences
Electronic and Steric Effects
- Halogen Substituents: The bromine atom in the target compound introduces stronger electron-withdrawing effects compared to the chlorine atom in the chloroacetyl analog .
- Aromatic vs.
Hydrogen Bonding and Crystallographic Behavior
The hydrogen bonding patterns in these compounds are critical for their crystallographic properties. The 2-bromobenzamido group can act as both a hydrogen bond donor (N–H) and acceptor (C=O), similar to the chloroacetyl analog. However, the biphenyl-containing derivative may exhibit extended hydrogen-bonded networks due to its larger aromatic system, as suggested by graph-set analysis principles . Crystallographic software such as SHELXL and visualization tools like ORTEP-3 are routinely employed to resolve these structural features.
Biological Activity
Ethyl 2-(2-bromobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 119934-21-3) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including analgesic effects, anti-tubercular activity, and other pharmacological implications.
| Property | Value |
|---|---|
| Molecular Formula | C18H18BrNO3S |
| Molar Mass | 408.31 g/mol |
| Density | 1.483 g/cm³ (predicted) |
| Boiling Point | 485.8 °C (predicted) |
| pKa | 12.35 (predicted) |
Biological Activity
Analgesic Activity
Research has indicated that derivatives of this compound exhibit significant analgesic properties. A study utilizing the "hot plate" method on outbred white mice demonstrated that these compounds possess analgesic effects that surpass those of established analgesics like metamizole. The mechanism appears to involve modulation of pain pathways, although the specific targets remain to be fully elucidated .
Anti-Tubercular Activity
The compound has shown promise in anti-tubercular applications. A study highlighted its efficacy against Mycobacterium tuberculosis, indicating that certain structural modifications enhance its inhibitory action on the pathogen. The compound's ability to inhibit key enzymes involved in the bacterial metabolism suggests a novel mechanism of action that could be leveraged for developing new tuberculosis treatments .
Case Studies
- Study on Analgesic Effects : In a controlled experiment involving intraperitoneal injections of the compound in mice, results indicated a dose-dependent reduction in pain response compared to control groups. This study supports the potential for developing new analgesics based on this compound's structure .
- Anti-Tuberculosis Research : A recent investigation into the compound's effects on M. tuberculosis found that it significantly reduced bacterial load in murine models. The study emphasized the importance of further structural optimization to enhance potency and reduce potential side effects associated with traditional therapies .
The biological activity of this compound is believed to stem from its interaction with specific biological targets:
- Pain Pathways : The compound may interact with opioid receptors or modulate inflammatory pathways to exert its analgesic effects.
- Inhibition of Mycobacterial Enzymes : It potentially inhibits enzymes such as Pks13 involved in mycolic acid synthesis in M. tuberculosis, disrupting cell wall integrity and leading to bacterial death.
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis typically involves:
- Core Formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine or benzothiophene cores) using reagents like POCl₃ or polyphosphoric acid under reflux .
- Amidation : Coupling 2-bromobenzoyl chloride to the amino group of the tetrahydrobenzothiophene scaffold using coupling agents (e.g., DCC or EDC) in anhydrous DMF .
- Esterification : Ethyl ester formation via acid-catalyzed condensation.
Critical Conditions : Moisture-free environments, controlled temperatures (70–100°C), and inert atmospheres (N₂/Ar) to prevent side reactions.
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, the ethyl ester group shows a triplet at ~1.3 ppm (¹H) and a quartet at ~4.2 ppm (¹H) .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELXL for refinement .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., bond lengths/angles) be resolved?
- Refinement Software : Use SHELXL for high-resolution data to adjust thermal parameters and occupancy factors. Compare results with the Cambridge Structural Database (CSD) for expected bond geometries .
- Validation Tools : Employ PLATON or Mercury to check for steric clashes and hydrogen-bonding consistency .
- Case Study : In a related structure (Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate), discrepancies in amide torsion angles were resolved via twinning refinement in SHELXL .
Q. What methodologies analyze hydrogen-bonding networks and their impact on crystal packing?
- Graph Set Analysis : Classify hydrogen bonds (e.g., D, R₂²(8) motifs) using Etter’s rules to predict aggregation patterns .
- Software : Visualize interactions with ORTEP-3 and quantify energies with CrystalExplorer .
- Example : In benzothiophene derivatives, N–H···O=C interactions often form infinite chains, stabilizing the lattice .
Q. How does the bromine substituent influence reactivity and biological activity?
- Reactivity : The bromine at the 2-position directs electrophilic substitution (e.g., Suzuki coupling) for functionalization. Kinetic studies show 10× faster oxidative addition with Pd catalysts compared to chloro analogs .
- Biological Assays : Use fluorescence polarization assays to measure binding affinity to targets (e.g., kinases). Bromine’s electronegativity enhances π-stacking in enzyme active sites, as seen in kinase inhibition studies .
Q. What computational approaches predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2 or EGFR).
- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors. A study on similar thiophene derivatives achieved R² = 0.89 for cytotoxicity prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
